molecular formula C28H36O4Si B14061758 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal

3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal

Cat. No.: B14061758
M. Wt: 464.7 g/mol
InChI Key: KNJMNDGEMIBXDM-KBEVGPIXSA-N
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Description

3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal: is a specialized chemical compound used primarily as a building block in the synthesis of oligosaccharides. This compound is notable for its protective groups, which facilitate selective reactions in complex synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves the protection of hydroxyl groups on D-glucal. The process begins with the selective protection of the 3-OH group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. Subsequently, the 4,6-OH groups are protected using cyclohexanone and an acid catalyst to form the cyclohexylidene acetal .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added sequentially, and the reaction mixture is monitored using techniques such as HPLC and NMR to ensure the desired product is formed .

Chemical Reactions Analysis

Types of Reactions: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce azide or thiol groups .

Scientific Research Applications

Chemistry: In chemistry, 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is used as a building block for the synthesis of complex oligosaccharides. Its protective groups allow for selective reactions, making it valuable in the stepwise construction of carbohydrate molecules .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The synthesized oligosaccharides can be used as probes to investigate the binding affinities and specificities of lectins and other carbohydrate-binding proteins .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify the glucal backbone and introduce various functional groups makes it a versatile scaffold for drug development .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of glycosylated drugs and other bioactive molecules. Its role as a building block in oligosaccharide synthesis is crucial for the production of complex drug molecules .

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal involves its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl group protects the 3-OH position, preventing unwanted reactions at this site. The cyclohexylidene group similarly protects the 4,6-OH positions. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions at the desired positions on the glucal backbone .

Comparison with Similar Compounds

Uniqueness: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is unique due to its combination of protective groups, which provide selective protection and reactivity. This makes it particularly useful in the synthesis of complex oligosaccharides, where precise control over reaction sites is essential .

Properties

Molecular Formula

C28H36O4Si

Molecular Weight

464.7 g/mol

IUPAC Name

[(4aR,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C28H36O4Si/c1-27(2,3)33(22-13-7-4-8-14-22,23-15-9-5-10-16-23)32-24-17-20-29-25-21-30-28(31-26(24)25)18-11-6-12-19-28/h4-5,7-10,13-17,20,24-26H,6,11-12,18-19,21H2,1-3H3/t24?,25-,26+/m1/s1

InChI Key

KNJMNDGEMIBXDM-KBEVGPIXSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=CO[C@H]4[C@H]3OC5(CCCCC5)OC4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC5(CCCCC5)OC4

Origin of Product

United States

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